4-(Tetrahydropyran-4-yloxy)benzaldehyde
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Overview
Description
4-(Tetrahydropyran-4-yloxy)benzaldehyde is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is characterized by the presence of a benzaldehyde group attached to a tetrahydro-2H-pyran-4-yloxy moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydropyran-4-yloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with tetrahydro-2H-pyran in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-(Tetrahydropyran-4-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 4-(Tetrahydro-2H-pyran-4-yloxy)benzoic acid.
Reduction: 4-(Tetrahydro-2H-pyran-4-yloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(Tetrahydropyran-4-yloxy)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Tetrahydropyran-4-yloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
- 4-(Tetrahydro-2H-pyran-2-yloxy)benzaldehyde
- 4-(Tetrahydro-2H-pyran-3-yloxy)benzaldehyde
- 4-(Tetrahydro-2H-pyran-5-yloxy)benzaldehyde
Uniqueness: 4-(Tetrahydropyran-4-yloxy)benzaldehyde is unique due to the specific positioning of the tetrahydro-2H-pyran-4-yloxy group, which influences its reactivity and interaction with other molecules. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-(oxan-4-yloxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,9,12H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHCMIVOQNBOFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567292 |
Source
|
Record name | 4-[(Oxan-4-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215460-40-5 |
Source
|
Record name | 4-[(Oxan-4-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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